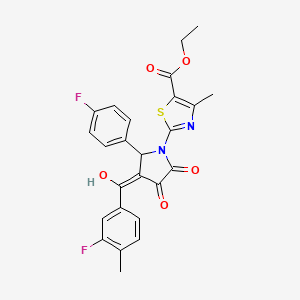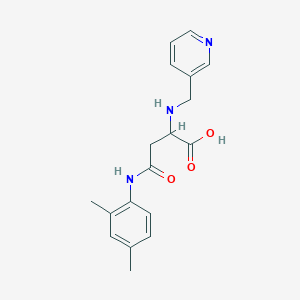![molecular formula C27H37NO4S B12132976 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B12132976.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]-N-[4-(プロパン-2-イル)ベンジル]プロパンアミドは、その独特な構造要素が特徴的な複雑な有機化合物です。この化合物は、スルホン基を持つテトラヒドロチオフェン環、メチル基とイソプロピル基を持つフェノキシ基、そしてイソプロピル基を持つベンジル基を特徴としています。
合成方法
合成経路と反応条件
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]-N-[4-(プロパン-2-イル)ベンジル]プロパンアミドの合成は、通常、複数のステップで進行します。
テトラヒドロチオフェン環の形成: テトラヒドロチオフェン環は、酸性条件下でジエンとチオールを反応させて環化反応を行うことで合成できます。
スルホン基の導入: スルホン基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いてテトラヒドロチオフェン環を酸化することで導入されます。
フェノキシ基の結合: フェノキシ基は、求核置換反応によって結合します。この反応では、フェノール誘導体が適切なハロゲン化物と反応します。
プロパンアミド主鎖の形成: プロパンアミド主鎖は、対応するカルボン酸とアミンを反応させてアミド化反応を行うことで形成されます。
最終カップリング: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング試薬を用いて、アミド窒素にベンジル基とイソプロピル基を持つ部分を結合させます。
工業生産方法
この化合物の工業生産では、収率と純度を高めるために、上記の合成経路を最適化する必要があります。これには、反応条件をより適切に制御するための連続式反応器の使用や、再結晶やクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a diene and a thiol under acidic conditions.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate halide.
Formation of the Propanamide Backbone: The propanamide backbone is formed through an amidation reaction involving the corresponding carboxylic acid and amine.
Final Coupling: The final step involves coupling the benzyl group with the isopropyl substituent to the amide nitrogen using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子でさらに酸化を受ける可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、スルホン基を標的にすることができ、スルフィドに戻す可能性があります。
置換: この化合物中の芳香環は、求電子置換反応を起こし、さまざまな置換基を導入できます。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解を受けることができ、対応するカルボン酸とアミンを生成します。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン(例:臭素、塩素)、ニトロ化剤(例:硝酸)。
加水分解: 塩酸、水酸化ナトリウム。
主な生成物
酸化: スルホキシド、スルホン。
還元: スルフィド。
置換: ハロゲン化またはニトロ化された誘導体。
加水分解: 対応するカルボン酸とアミン。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特な構造は、さまざまな官能基化反応を可能にし、有機合成において貴重なものとなっています。
生物学
生物学研究では、この化合物は、スルホン含有分子と生体標的との相互作用を研究するためのプローブとして役立ちます。その構造的特徴は、酵素阻害剤または受容体リガンドの設計に役立つ可能性があります。
医学
医学において、この化合物は、その潜在的な治療効果について調査することができます。スルホン含有化合物は、抗菌作用と抗炎症作用で知られており、創薬への応用が考えられます。
産業
産業において、この化合物は、新素材の開発や、医薬品や農薬の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study the interactions of sulfone-containing molecules with biological targets. Its structural features could be useful in the design of enzyme inhibitors or receptor ligands.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Sulfone-containing compounds are known for their antimicrobial and anti-inflammatory activities, suggesting possible applications in drug development.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]-N-[4-(プロパン-2-イル)ベンジル]プロパンアミドの作用機序は、その特定の用途によって異なります。一般的に、スルホン含有化合物は、さまざまなメカニズムを通じて生体標的と相互作用することができ、以下のようなものがあります。
酵素阻害: この化合物は、酵素の活性部位に結合して基質のアクセスを阻害することにより、酵素を阻害する可能性があります。
受容体結合: 特定の受容体のリガンドとして作用し、その活性を調節する可能性があります。
活性酸素種 (ROS) 生成: スルホンはROSを生成することができ、細胞内の酸化ストレスを引き起こします。
類似化合物の比較
類似化合物
スルホンアミド: スルホンアミド基を含む化合物で、抗菌作用で知られています。
スルホン: 問題の化合物と同様に、スルホンはさまざまな治療用途に使用されています。
フェノキシ酢酸: これらの化合物は、フェノキシ基の存在によって構造的に類似しており、除草剤に使用されています。
独自性
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]-N-[4-(プロパン-2-イル)ベンジル]プロパンアミドは、スルホン基、フェノキシ基、およびイソプロピル基を持つベンジル基を組み合わせているという点でユニークです。このユニークな構造は、安定性の向上や選択的な生物活性の発現など、特定の特性を付与し、他の類似化合物と区別される可能性があります。
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds containing a sulfonamide group, known for their antibacterial properties.
Sulfones: Similar to the compound , sulfones are used in various therapeutic applications.
Phenoxyacetic Acids: These compounds are structurally similar due to the presence of the phenoxy group and are used in herbicides.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide is unique due to its combination of a sulfone group, a phenoxy group, and a benzyl group with isopropyl substituents. This unique structure may confer specific properties, such as enhanced stability or selective biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C27H37NO4S |
|---|---|
分子量 |
471.7 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)-N-[(4-propan-2-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H37NO4S/c1-18(2)23-10-8-22(9-11-23)16-28(24-13-14-33(30,31)17-24)27(29)21(6)32-26-15-20(5)7-12-25(26)19(3)4/h7-12,15,18-19,21,24H,13-14,16-17H2,1-6H3 |
InChIキー |
JEYXKUPWJKFEMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132896.png)
![(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12132907.png)


![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132919.png)
![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B12132924.png)

![3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12132937.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132953.png)

![1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12132962.png)
![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
